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Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase
high-performance liquid chromatography (RP-HPLC) method for the quantitative determination
of Quetiapine EP Impurity C. The control of impurities in active pharmaceutical ingredients
(APIs) is a critical requirement mandated by regulatory bodies to ensure the safety and efficacy
of drug products.[1] This method provides a reliable protocol for separating and quantifying
Impurity C from the main Quetiapine API and other related substances. The separation was
achieved on a C18 stationary phase using a gradient elution of an ammonium acetate buffer
and acetonitrile. The method was validated in accordance with the International Council for
Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy,
precision, and robustness.[2] This protocol is suitable for routine quality control analysis in
pharmaceutical development and manufacturing environments.

Introduction
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Quetiapine is an atypical antipsychotic drug widely used in the treatment of schizophrenia and
bipolar disorder.[2] It functions as an antagonist at multiple neurotransmitter receptors in the
brain.[3] The manufacturing process and storage of Quetiapine can lead to the formation of
various process-related and degradation impurities. The European Pharmacopoeia (EP) lists
several potential impurities, including Impurity C, which is chemically identified as 2-(2-(4-
(Dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo[b,f][3][4]thiazepin-
11-yl)piperazin-1-yl)acetate.[5][6]

Impurity profiling is a cornerstone of pharmaceutical quality control. The presence of impurities,
even at trace levels, can impact the safety and efficacy of the final drug product.[7] Therefore,
developing sensitive and accurate analytical methods to monitor and control these impurities is
paramount. This document provides a comprehensive guide for researchers and quality control
analysts, detailing a validated HPLC method specifically designed for the analysis of
Quetiapine EP Impurity C.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase chromatography, the most common mode
of HPLC for pharmaceutical analysis.

e Choice of Stationary Phase: A C18 (octadecylsilyl) column was selected for its wide
applicability and excellent resolving power for compounds of moderate polarity like
Quetiapine and its impurities. The hydrophobic C18 chains provide effective differential
retention based on the hydrophobicity of the analytes.

» Mobile Phase Strategy: A binary gradient elution was employed to achieve optimal
separation.

o Agueous Phase (Mobile Phase A): A 10 mM ammonium acetate buffer was chosen. The
buffer controls the pH of the mobile phase, which is critical because Quetiapine and its
impurities contain ionizable amine groups. Maintaining a consistent pH ensures
reproducible retention times and symmetric peak shapes.

o Organic Phase (Mobile Phase B): Acetonitrile is used as the organic modifier. Its strong
elution strength and low viscosity are ideal for this separation.
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o Gradient Elution: A gradient program, starting with a higher proportion of the aqueous
phase and gradually increasing the organic phase, is essential. This allows for the
effective elution and separation of compounds with a wide range of polarities, ensuring
that the more polar Impurity C is well-resolved from the less polar Quetiapine API and
other potential non-polar impurities.[3]

o Detection: UV detection at 252 nm was selected, as it represents a wavelength of maximum
absorbance for Quetiapine, providing good sensitivity for both the API and its related
impurities.[3][8]

o Column Temperature: The column temperature is maintained at 40°C to ensure method
robustness, improve peak efficiency, and reduce mobile phase viscosity, leading to lower
backpressure.[2]

Materials and Methods
Reagents and Standards

e Quetiapine Fumarate Reference Standard (=99.5% purity)

Quetiapine EP Impurity C Reference Standard (=98.0% purity)

Acetonitrile (HPLC Grade)

Ammonium Acetate (AR Grade)

Orthophosphoric Acid (AR Grade)

Deionized Water (18.2 MQ-cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump,
autosampler, column thermostat, and UV/Vis detector.
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Parameter Condition

X-Bridge C18, 150 x 4.6 mm, 3.5 um particle

size

HPLC Column

_ 10 mM Ammonium Acetate in water (pH
Mobile Phase A _ o . :
adjusted to 7.0 with dilute orthophosphoric acid)

Mobile Phase B Acetonitrile

Gradient Program Time (min)

Flow Rate 1.0 mL/min[2]

Column Temperature 40°CJ[2]

Detection Wavelength 252 nm[3]

Injection Volume 10 pL[2]

Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

1. Mobile Phase A (10 mM Ammonium Acetate): a. Weigh 0.77 g of Ammonium Acetate and
dissolve in 1000 mL of deionized water. b. Adjust the pH to 7.0 = 0.05 using diluted
orthophosphoric acid. c. Filter the solution through a 0.45 um nylon membrane filter and degas
for 15 minutes.[8]

2. Mobile Phase B (Acetonitrile): a. Use HPLC-grade Acetonitrile directly. b. Filter through a
0.45 um nylon membrane filter and degas.

3. Impurity C Standard Stock Solution (approx. 100 ug/mL): a. Accurately weigh about 10 mg of
Quetiapine EP Impurity C reference standard into a 100 mL volumetric flask. b. Add
approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to
cool to room temperature and dilute to the mark with diluent.

4. Quetiapine Standard Stock Solution (approx. 1000 pg/mL): a. Accurately weigh about 25 mg
of Quetiapine Fumarate reference standard into a 25 mL volumetric flask. b. Add approximately
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15 mL of diluent and sonicate for 10 minutes to dissolve. c. Allow the solution to cool and dilute
to the mark with diluent.

5. System Suitability Solution (SSS): a. Transfer 1.0 mL of the Quetiapine Standard Stock
Solution and 1.5 mL of the Impurity C Standard Stock Solution into a 10 mL volumetric flask. b.
Dilute to the mark with diluent. This solution contains approximately 100 ug/mL of Quetiapine
and 15 pg/mL of Impurity C.

6. Sample (Test) Solution (approx. 500 ug/mL): a. Accurately weigh about 50 mg of the
Quetiapine Fumarate APl sample into a 100 mL volumetric flask. b. Add approximately 70 mL
of diluent, sonicate for 15 minutes to ensure complete dissolution. c. Allow the solution to cool
and dilute to the mark with diluent. d. Filter the solution through a 0.45 um PVDF syringe filter
before injection.

Method Validation and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its
suitability for the intended purpose.

Specificity (Forced Degradation)

Specificity was demonstrated by subjecting a sample of Quetiapine to forced degradation
under hydrolytic (acid, base), oxidative, thermal, and photolytic stress conditions. The resulting
chromatograms showed that the peak for Impurity C was well-resolved from the main
Quetiapine peak and any degradation products formed, proving the stability-indicating nature of
the method.[2]

System Suitability

System suitability was assessed by injecting the System Suitability Solution five times. The
results confirmed the adequacy of the chromatographic system.[8]
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Parameter

Acceptance Criteria

Typical Result

Resolution (Impurity C &

o >2.0 4.8
Quetiapine)
Tailing Factor (Quetiapine

J @ P <20 1.2
Peak)
Theoretical Plates (Quetiapine

= 2000 8500

Peak)
%RSD of Peak Areas (n=5) <2.0% 0.6%

Linearity

The linearity of Impurity C was evaluated over a concentration range from the Limit of
Quantitation (LOQ) to 150% of the specification level (e.g., 0.15%). The method showed

excellent linearity.

Parameter Result
Concentration Range 0.1-2.5 pg/mL
Correlation Coefficient (r?) >0.999

Y-intercept

Close to zero

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Impurity C into the Quetiapine API
sample at three concentration levels (50%, 100%, and 150% of the target concentration). The

recovery at each level was within acceptable limits.

Spiking Level Mean Recovery (%) %RSD
50% 101.2% 0.9%
100% 99.5% 0.7%
150% 100.8% 0.8%
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Precision

o Repeatability (Intra-day): The %RSD for six replicate preparations of a spiked sample was
less than 2.0%.

» Intermediate Precision (Inter-day): The analysis was repeated on a different day by a
different analyst, and the %RSD between the two sets of results was less than 2.0%,

demonstrating good method precision.[9]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.
e LOD: 0.03 pg/mL (Signal-to-Noise ratio of 3:1)

e LOQ: 0.10 pg/mL (Signal-to-Noise ratio of 10:1)[2]

Robusthess

The method's robustness was evaluated by introducing small, deliberate variations in
chromatographic parameters, including flow rate (0.1 mL/min), column temperature (x2°C),
and mobile phase pH (0.2 units). In all cases, the resolution and system suitability parameters
remained within acceptable limits, indicating the method is robust for routine use.[2]

Visualization of Protocols
Analytical Workflow Diagram

The following diagram outlines the complete analytical procedure from preparation to final

result calculation.
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Caption: HPLC analytical workflow for Quetiapine Impurity C.
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Separation Principle Diagram

This diagram illustrates the logical goal of the chromatographic method.
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Caption: Principle of chromatographic separation.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific,
precise, accurate, and robust for the determination of Quetiapine EP Impurity C in bulk drug
samples. The validation results confirm its adherence to ICH guidelines, making it a reliable
and effective tool for quality control laboratories. The method's stability-indicating properties
ensure that the quantification of Impurity C is not affected by the presence of potential
degradation products, which is crucial for monitoring the stability and quality of Quetiapine API
throughout its shelf life.

References

o Development and Validation of a Stability Indicating RP-UPLC Method for Determination of
Quetiapine in Pharmaceutical Dosage Form. (n.d.). National Institutes of Health (NIH).
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b569858/docs?utm_src=pdf-body-img#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.benchchem.com/product/b569858/docs?utm_src=pdf-body#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4112196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Singh, A., Nagarajan, K., Grover, P., & Goel, R. (n.d.). Method Development and Validation of
Quetiapine Fumerate by Using RP-HPLC. Research Journal of Pharmacy and Technology.
Retrieved from [Link]

Radha Krishna, S., Rao, B. M., & Someswara Rao, N. (2008). A validated stability indicating
hplc method for the determination of related substances in quetiapine fumarate. Rasayan
Journal of Chemistry, 1(3), 466-474. Retrieved from [Link]

Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an
antipsychotic drug. (2011). Trade Science Inc. Retrieved from [Link]

A Validated RP-HPLC Method for the Estimation of Quetiapine in Bulk and Pharmaceutical
Formulations. (2012). ResearchGate. Retrieved from [Link]

Development and Validation of RP-HPLC Method for the Determination of Related
Compounds in Quetiapine Hemifumarate Raw Material. (2013). Lat. Am. J. Pharm., 32(6),
849-55. Retrieved from [Link]

Chandra, R., et al. (n.d.). Development and validation a RP-HPLC method: Application for
the quantitative determination of quetiapine fumarate from marketed. Journal of Chemical
and Pharmaceutical Research. Retrieved from [Link]

Quetiapine EP Impurity C. (n.d.). SynZeal. Retrieved from [Link]

Ingale, P. L., et al. (2013). Development of analytical method for determination of quetiapine
fumarate in bulk & tablet dosage form. Der Pharma Chemica, 5(5), 26-30. Retrieved from
[Link]

QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine
in Presence of Related Substances. (2021). Bulletin of Environment, Pharmacology and Life
Sciences. Retrieved from [Link]

Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of
Liguid Chromatographic Systems. (n.d.). Waters. Retrieved from [Link]

Quetiapine EP Impurity C. (n.d.). GLP Pharma Standards. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2023/Volume%2016,%20Issue%2012/20.pdf
https://rasayanjournal.co.in/vol-1/issue-3/4.pdf
https://www.tsijournals.com/articles/synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf
https://www.researchgate.net/publication/288029515_A_Validated_RP-HPLC_Method_for_the_Estimation_of_Quetiapine_in_Bulk_and_Pharmaceutical_Formulations
http://www.lajop.com/index.php/lajop/article/view/1271/1042
https://www.jocpr.com/articles/development-and-validation-a-rphplc-method-application-for-the-quantitative-determination-of-quetiapine-fumarate-from.pdf
https://www.benchchem.com/product/b569858/docs?utm_src=pdf-body#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.synzeal.com/quetiapine-ep-impurity-c-1798840-31-9
https://www.derpharmachemica.com/pharma-chemica/development-of-analytical-method-for-determination-of-quetiapine-fumarate-in-bulk-tablet-dosage-form.pdf
https://bepls.com/beplsvol10_i8_part_2/14.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2019/demonstration-of-the-usp-quetiapine-fumarate-impurities-method-across-a-wide-range-of-liquid-chromatographic-systems.html
https://www.benchchem.com/product/b569858/docs?utm_src=pdf-body#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.glppharmastandards.com/product/quetiapine-ep-impurity-c/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

¢ LC-Chromatogram of Quetiapine fumarate sample spiked with impurities. (n.d.).
ResearchGate. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bepls.com [bepls.com]

2. Bot Verification [rasayanjournal.co.in]

3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination
of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

¢ 4. tsijournals.com [tsijournals.com]

¢ 5. Quetiapine EP Impurity C — CAS 1798840-31-9 | Reliable Manufacturer of Impurity
Standards [chemicea.com]

¢ 6. Quetiapine EP Impurity C - Opulent Pharma [opulentpharma.com]
e 7.researchgate.net [researchgate.net]

¢ 8. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC —
Oriental Journal of Chemistry [orientjchem.org]

¢ 9. derpharmachemica.com [derpharmachemica.com]

¢ To cite this document: BenchChem. [HPLC analytical method for Quetiapine EP Impurity C].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569858/docs#hplc-analytical-method-for-quetiapine-
ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/figure/LC-Chromatogram-of-Quetiapine-fumarate-sample-spiked-with-impurities_fig2_339304322
https://www.benchchem.com/product/b569858?utm_src=pdf-custom-synthesis#bc-rfq
https://bepls.com/beplsjuly2021/21.pdf
https://www.rasayanjournal.co.in/vol-1/issue-3/6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3097508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3097508/
https://www.tsijournals.com/articles/synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf
https://chemicea.com/product/quetiapine-ep-impurity-c
https://chemicea.com/product/quetiapine-ep-impurity-c
https://opulentpharma.com/product/quetiapine-ep-impurity-c/
https://www.researchgate.net/figure/Fig-LC-Chromatogram-of-Quetiapine-fumarate-sample-spiked-with-impurities_fig1_5581421
https://www.orientjchem.org/vol40no5/method-development-and-validation-of-quetiapine-fumerate-by-using-rp-hplc/
https://www.orientjchem.org/vol40no5/method-development-and-validation-of-quetiapine-fumerate-by-using-rp-hplc/
https://www.derpharmachemica.com/pharma-chemica/development-of-analytical-method-for-determination-of-quetiapine-fumarate-in-bulk--tablet-dosage-form.pdf
https://www.benchchem.com/product/b569858/docs#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.benchchem.com/product/b569858/docs#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.benchchem.com/product/b569858/docs#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.benchchem.com/product/b569858/docs#hplc-analytical-method-for-quetiapine-ep-impurity-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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